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Compound of Interest

Compound Name:
Benzeneethanol, 3-fluoro-4-

(trifluoromethyl)-

CAS No.: 1000560-90-6

Cat. No.: B1381563

Get Quote

The responsible development of novel chemical entities, whether for pharmaceutical,

agrochemical, or industrial applications, hinges on a thorough and proactive assessment of

their potential toxicity. This guide provides a comprehensive toxicological overview of the novel

compound Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-, a substituted phenylethanol

derivative. In the absence of extensive empirical data for this specific molecule, this document

serves as a predictive toxicological hazard assessment and outlines a tiered testing strategy.

By leveraging data from structurally similar compounds, in silico predictive models, and

established toxicological testing protocols, we can construct a robust preliminary safety profile.

This proactive approach allows for early identification of potential hazards, informs risk

management strategies, and guides further experimental work in a resource-efficient and

ethically responsible manner. This guide is intended for researchers, scientists, and drug

development professionals who require a deep understanding of the potential toxicological

liabilities of this and similar fluorinated aromatic compounds.

Part 1: Physicochemical Characterization and In
Silico ADME-Tox Prediction
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A thorough understanding of a compound's physicochemical properties is the foundation of any

toxicological assessment, as these properties govern its absorption, distribution, metabolism,

and excretion (ADME), and ultimately its interaction with biological systems.

Molecular Identity and Structure
Systematic Name: 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

Common Name: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-

CAS Number: Not available

Molecular Formula: C₉H₇F₄O

Molecular Weight: 206.15 g/mol

Structure:

Caption: 2D structure of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-.

Predicted Physicochemical Properties
Due to the novelty of this compound, experimental data for its physicochemical properties are

not readily available. The following table presents predicted values based on computational

models and data from structurally analogous compounds. These predictions are useful for

initial assessment but should be confirmed experimentally.
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Property Predicted Value Method/Source

Melting Point (°C) 20 - 40
Estimation based on

analogs[1][2]

Boiling Point (°C) 210 - 230
Estimation based on

analogs[1]

Water Solubility (mg/L) 50 - 150
Estimation based on

analogs[1][2]

LogP (Octanol-Water Partition

Coefficient)
2.5 - 3.5

Estimation based on

analogs[1][3][4][5]

pKa (acidic) ~14 (hydroxyl group) General for alcohols

Vapor Pressure (at 25°C,

mmHg)
< 0.1

Estimation based on

analogs[1]

In Silico Prediction of ADME Properties
In silico models are invaluable for predicting the ADME profile of a new chemical entity, helping

to anticipate its bioavailability and potential for accumulation.[6][7]

Absorption: With a predicted LogP in the range of 2.5-3.5, the compound is expected to have

moderate to good passive absorption across biological membranes, including the

gastrointestinal tract.

Distribution: The moderate lipophilicity suggests that the compound will distribute into

tissues. There is a potential for crossing the blood-brain barrier, which should be investigated

in further studies.

Metabolism: The metabolism of fluorinated aromatic compounds can be complex. The

trifluoromethyl group generally increases metabolic stability.[8] However, the molecule

presents several potential sites for metabolism. The proposed metabolic pathway is outlined

below.

Excretion: Metabolites are likely to be excreted renally after conjugation to increase their

water solubility. Unchanged compound may be excreted in the feces if it undergoes
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significant enterohepatic circulation.
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Caption: Proposed metabolic pathway for Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-.

In Silico Toxicological Hazard Prediction
Computational toxicology tools can identify potential toxicological hazards based on a

compound's structure.[9][10][11][12]

Structural Alerts for Toxicity: The presence of a fluorinated benzene ring is a structural

feature that warrants further investigation for potential toxicity. While the trifluoromethyl group
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itself is generally considered stable, the overall structure should be assessed for potential to

form reactive metabolites.

Prediction of Acute Toxicity: Based on data from similar aromatic compounds, the acute oral

toxicity is predicted to be low to moderate.

Prediction of Genotoxicity and Carcinogenicity: There are no immediate structural alerts

suggesting a high potential for genotoxicity. However, this must be confirmed with in vitro

assays.

Prediction of Organ-Specific Toxicity:

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics, and as such, is a

potential target for toxicity. The potential for the formation of reactive metabolites during

oxidation of the ethyl-alcohol side chain or the aromatic ring should be considered.

Nephrotoxicity: The potential for defluorination during metabolism could lead to increased

fluoride levels, which may have implications for kidney function.[13]

Part 2: A Tiered In Vitro Toxicity Testing Strategy
An in vitro testing cascade is essential for the initial safety assessment of a novel compound,

providing data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity while adhering

to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Rationale for a Tiered Approach
A tiered or stepwise approach to in vitro testing is a scientifically sound and resource-efficient

strategy. It begins with broad assessments of cytotoxicity and progresses to more specific and

mechanistic assays for compounds that demonstrate activity in the initial tiers.

Tier 1: Basal Cytotoxicity Assessment
The initial step is to determine the concentration at which the compound elicits a cytotoxic

response in relevant cell lines.

Cell Culture: Culture human hepatoma (HepG2) and human embryonic kidney (HEK293)

cells in appropriate media and conditions.
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Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow to

attach overnight.

Dosing: Prepare a serial dilution of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- in culture

medium. Replace the existing medium in the wells with the medium containing the test

compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., doxorubicin).

Incubation: Incubate the plates for 24 and 48 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration that inhibits cell growth by 50%).

Tier 2: Genotoxicity and Mutagenicity Assessment
If the compound shows significant cytotoxicity, or if there is a regulatory requirement, its

potential to cause genetic damage must be assessed.

Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9

fraction).

Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

Plating: Plate the treated bacteria on minimal glucose agar plates.

Incubation: Incubate the plates for 48-72 hours.

Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in

the number of revertant colonies compared to the negative control indicates a mutagenic

potential.
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Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral

blood lymphocytes).

Treatment: Treat the cells with the test compound at various concentrations, with and without

metabolic activation (S9).

Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the accumulation of

binucleated cells.

Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa

or a fluorescent dye).

Scoring: Score the frequency of micronuclei in binucleated cells. A significant increase in the

frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Tier 3: Mechanistic Toxicity and Organ-Specific Assays
Based on the findings from the initial tiers and the in silico predictions, more specific

mechanistic assays can be employed.

Experimental Protocol: Assessment of Reactive Oxygen Species (ROS) Production in

HepG2 cells

Treat HepG2 cells with the test compound.

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in

fluorescence indicates an increase in ROS production.

Experimental Protocol: Measurement of Glutathione (GSH) Depletion

Treat HepG2 cells with the test compound.

Lyse the cells and measure the total and oxidized glutathione levels using a commercially

available kit. A decrease in the GSH/GSSG ratio indicates oxidative stress.

Experimental Protocol: hERG Channel Inhibition Assay
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Use a validated automated patch-clamp system with cells stably expressing the hERG

channel.

Apply a range of concentrations of the test compound and measure the effect on the

hERG current.

Determine the IC50 for hERG channel inhibition. Significant inhibition may indicate a

potential for QT prolongation and cardiac arrhythmias.

Data Interpretation and Trigger for In Vivo Studies
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Caption: Workflow for in vitro data interpretation and decision-making.
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Part 3: Proposed In Vivo Safety Pharmacology and
Toxicology Studies
Should the in vitro data indicate an acceptable safety profile, a limited and well-defined set of in

vivo studies may be warranted to understand the compound's effects in a whole organism.

Ethical Considerations and the 3Rs Principle
All in vivo studies must be conducted in accordance with international guidelines for animal

welfare and the 3Rs principle. Studies should be designed to use the minimum number of

animals necessary to obtain statistically significant results.

Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of the

substance.

Animals: Use a small number of rodents (e.g., rats), typically of one sex.

Dosing: Use a stepwise procedure with a starting dose based on the in vitro data. Three

animals are used at each step.

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

Endpoint: The study allows for the classification of the substance into one of five toxicity

classes based on the observed outcomes.

Repeated Dose 28-Day Oral Toxicity Study in Rodents
(OECD 407)
This study provides information on the potential health hazards likely to arise from repeated

exposure over a longer period.

Animals: Use groups of male and female rodents.

Dosing: Administer the test substance daily for 28 days at three or more dose levels, plus a

control group.
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Observations: Monitor clinical signs, body weight, food/water consumption, and perform

detailed hematology, clinical biochemistry, and urinalysis.

Pathology: At the end of the study, conduct a full necropsy and histopathological examination

of organs and tissues.

Developmental and Reproductive Toxicity (DART)
Screening
If the compound is intended for use in a manner that could result in exposure to pregnant

women or individuals of reproductive capacity, DART screening studies may be necessary.

Part 4: Environmental Fate and Ecotoxicity
Assessment
The environmental impact of a new chemical is a critical consideration. The presence of

fluorine and a trifluoromethyl group raises concerns about persistence.[14]

Biodegradation and Persistence
The strong carbon-fluorine bonds in the trifluoromethyl group suggest that the compound may

be resistant to biodegradation and could be persistent in the environment.

Potential for Bioaccumulation
With a predicted LogP of 2.5-3.5, the compound has a moderate potential for bioaccumulation

in aquatic organisms.

Aquatic Toxicity Assessment
The photolytic degradation of trifluoromethyl-containing aromatic compounds can lead to the

formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant.[15]

[16]

OECD 201: Alga, Growth Inhibition Test

OECD 202:Daphnia sp. Acute Immobilisation Test

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.research-collection.ethz.ch/bitstreams/6bc05709-d493-4471-81de-b7e9764a542a/download
https://pubs.rsc.org/en/content/articlehtml/2025/em/d4em00739e
https://pubs.acs.org/doi/abs/10.1021/es990422c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


OECD 203: Fish, Acute Toxicity Test

Part 5: Synthesis of Findings and Risk Assessment
Summary
Integrated Hazard Assessment
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is a novel compound with a predicted low to

moderate acute toxicity profile. The primary areas of concern, based on its chemical structure,

are potential hepatotoxicity due to metabolic activation and environmental persistence. The

proposed tiered testing strategy provides a clear path to systematically address these potential

hazards.

Data Gaps and Recommendations for Further Research
The most significant data gap is the lack of any empirical data for this specific compound. The

immediate next steps should be to synthesize a small quantity of the material and confirm its

physicochemical properties. Following this, the proposed in vitro testing cascade should be

initiated. The results of these studies will provide a much clearer picture of the compound's

toxicological profile and will be essential for making informed decisions about its further

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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